

Unveiling the Molecular Architecture of 1-Methylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methylhydantoin**

Cat. No.: **B147300**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylhydantoin (1MH) is a five-membered heterocyclic compound derived from hydantoin. It is of significant interest in medicinal chemistry and drug development due to its presence in biologically active molecules and its potential as a scaffold for designing new therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the molecular structure of **1-methylhydantoin**, compiling key physicochemical data, detailed experimental protocols for its synthesis and characterization, and visual representations of its structure and analytical workflows.

Core Molecular and Physicochemical Data

1-Methylhydantoin, systematically named 1-methylimidazolidine-2,4-dione, is a solid, polar substance.[3][4] Its fundamental properties are summarized in the table below, providing a quantitative overview of its molecular characteristics.

Property	Value	Reference(s)
Chemical Formula	C ₄ H ₆ N ₂ O ₂	[3]
Molecular Weight	114.10 g/mol	[3]
IUPAC Name	1-methylimidazolidine-2,4-dione	[3]
CAS Number	616-04-6	[3]
SMILES	CN1CC(=O)NC1=O	[3]
Melting Point	156-157 °C	[5]
LogP	-1.148	[3]
Physical Description	Solid	[3]

Molecular Structure and Visualization

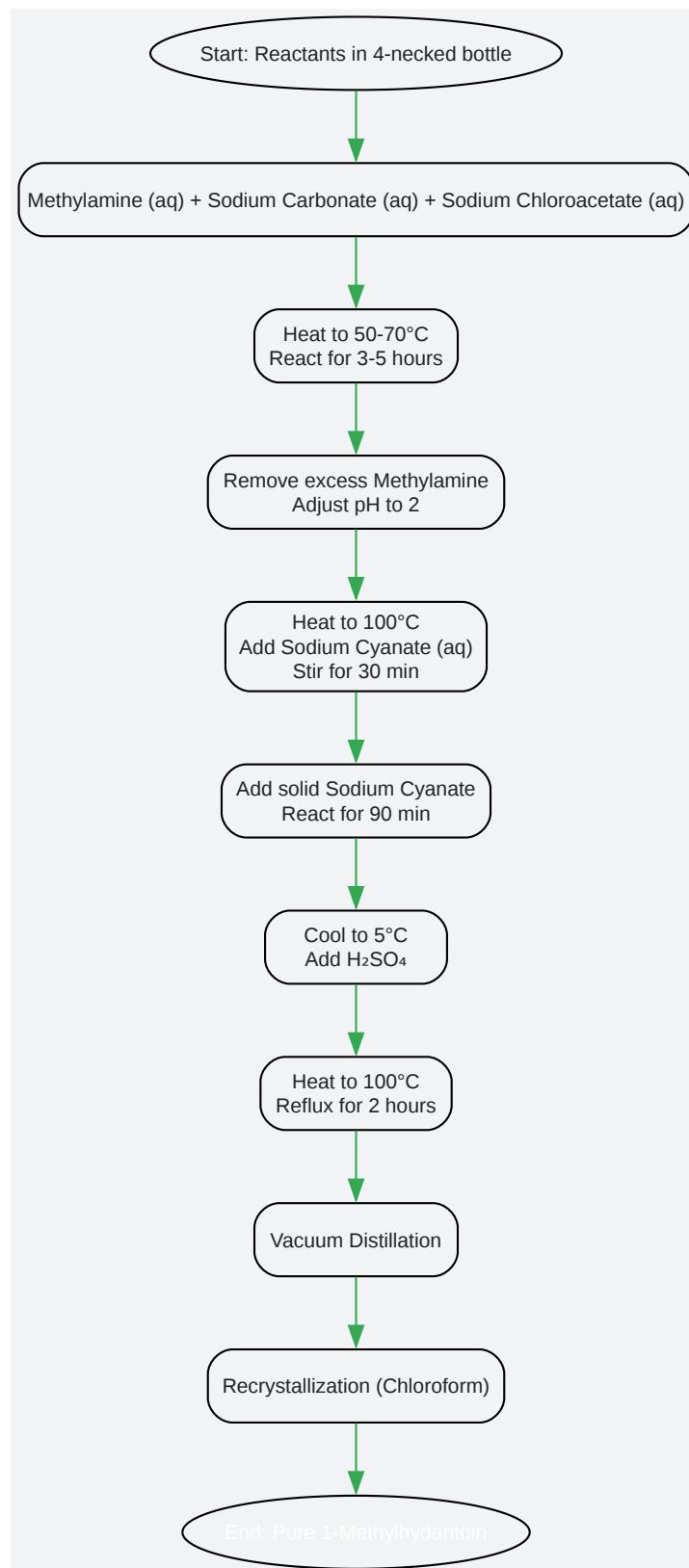
The molecular structure of **1-methylhydantoin** consists of a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4, and a methyl group attached to the nitrogen atom at position 1.[6] The presence of both hydrogen bond donors (N-H group) and acceptors (carbonyl oxygens) allows for the formation of various supramolecular structures in the solid state.[7]

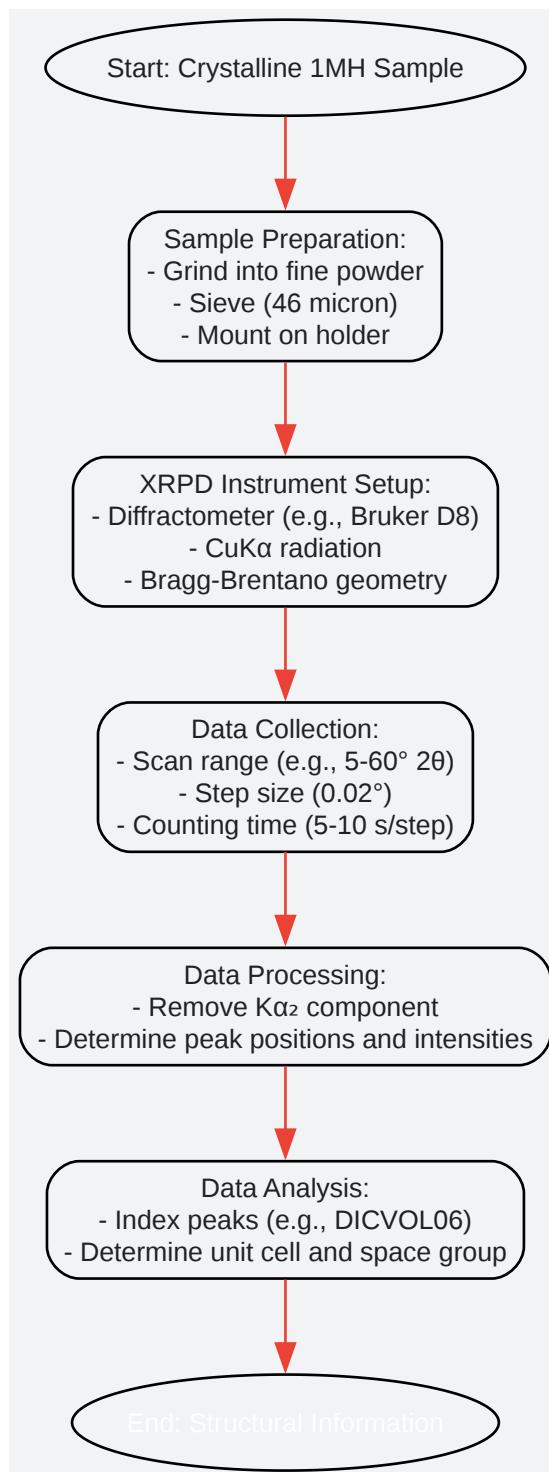
Molecular structure of **1-methylhydantoin**.

Experimental Protocols

Synthesis of 1-Methylhydantoin

A common and scalable method for the synthesis of **1-methylhydantoin** involves the reaction of methylamine, sodium chloroacetate, and sodium cyanate, followed by cyclization.[8] This method avoids the use of highly toxic reagents, making it suitable for industrial production.[8]


Materials:


- 30% aqueous methylamine solution
- 10% aqueous sodium carbonate solution

- 20% sodium chloroacetate aqueous solution
- 8% sodium cyanate aqueous solution
- Solid sodium cyanate
- 98% sulfuric acid
- 500ml four-necked bottle

Procedure:

- To a 500ml four-necked bottle, add 46.5g of 30% aqueous methylamine solution, 106g of 10% aqueous sodium carbonate, and 87.5g of 20% sodium chloroacetate aqueous solution.
- Heat the mixture to 50-70°C and allow it to react for 3-5 hours.
- Remove the excess methylamine by steaming and adjust the pH of the solution to 2.
- Heat the solution to 100°C and, under reflux, add 91g of 8% aqueous sodium cyanate solution.
- Stir the reaction for 30 minutes, then add 7.3g of solid sodium cyanate and continue the reaction for another 90 minutes.
- Cool the mixture to 5°C and carefully add 25g of 98% sulfuric acid.
- Heat the mixture to 100°C and reflux for 2 hours.
- The crude product is obtained by vacuum distillation.
- Purification can be achieved by recrystallization from chloroform.[\[8\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Facile One-Pot Synthesis of Substituted Hydantoins from Carbamates [organic-chemistry.org]
- 3. 1-Methylhydantoin | C4H6N2O2 | CID 69217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sketchviz.com [sketchviz.com]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. researchgate.net [researchgate.net]
- 7. X-ray powder diffraction data for 1-methylhydantoin, an antiasthmatic and antidepressive hydantoin compound | Powder Diffraction | Cambridge Core [cambridge.org]
- 8. CN101054366B - Method of synthesizing 1-methyl hydantoin - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Unveiling the Molecular Architecture of 1-Methylhydantoin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147300#molecular-structure-of-1-methylhydantoin-1mh>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com